![molecular formula C₇¹³C₃H₉ClN₄ B1141031 2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride CAS No. 1216562-43-4](/img/no-structure.png)
2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-dipyrido [1,2-a:3’2’-d]imidazole (ADI) is a heterocyclic amine that is found in meats and fish .
Synthesis Analysis
The synthesis of 2-Aminodipyrido [1,2-a:3’,2-D]imidazole Hydrochloride involves various chemical reactions. It has a molecular formula of C10H9ClN4 and a molecular weight of 220.66 g/mol . The compound is also known by other names such as 1,3,8-triazatricyclo [7.4.0.02,7]trideca-2 (7),3,5,8,10,12-hexaen-4-amine;hydrochloride .Molecular Structure Analysis
The molecular structure of 2-Aminodipyrido [1,2-a:3’,2-D]imidazole Hydrochloride can be represented by the InChI string: InChI=1S/C10H8N4.ClH/c11-8-5-4-7-10 (13-8)14-6-2-1-3-9 (14)12-7;/h1-6H, (H2,11,13);1H . The compound has a molecular formula of C10H9ClN4 .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been found to be highly mutagenic in the Ames test .Physical And Chemical Properties Analysis
The compound has a melting point of 300°C and a boiling point of 308.15°C (rough estimate). Its density is estimated to be 1.2729 .科学的研究の応用
Application in Cancer Research
Specific Scientific Field
Summary of the Application
“2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride” is used in cancer research to investigate the exposure of humans to carcinogenic heterocyclic amines .
Methods of Application
A high-performance liquid chromatography method was developed to detect this compound in biological samples. The plasma levels of the carcinogens in normal subjects were compared with those in uremic patients, in which a higher incidence of malignancy has been reported .
Results or Outcomes
The levels of this compound in the plasma of uremic patients before induction of hemodialysis treatment were significantly higher than in normal subjects. Approximately 10% of these carcinogens in the plasma of uremic patients could be removed by the first hemodialysis treatment. However, significant amounts of this compound were still detected in the plasma of all uremic patients even after 1 month of hemodialysis treatments. These results suggest that one of the excretory pathways of these carcinogens is via the kidney .
Application in Mutagenicity Testing
Specific Scientific Field
Summary of the Application
“2-Aminodipyrido[1,2-a:3’,2-D]imidazole-13C3 Hydrochloride” is used in mutagenicity testing. It has been shown to be mutagenic in the Ames test .
Methods of Application
The Ames test is a widely employed method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. More specifically, it is a short-term bacterial reverse mutation assay specifically designed to detect a wide range of chemical substances that can produce genetic damage that leads to gene mutations .
Results or Outcomes
The compound was found to be mutagenic in Salmonella typhimurium in the presence of an exogenous metabolic system and in cultured mammalian cells. It also gave positive results in the wing spot test in Drosophila melanogaster .
Safety And Hazards
将来の方向性
特性
CAS番号 |
1216562-43-4 |
|---|---|
製品名 |
2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride |
分子式 |
C₇¹³C₃H₉ClN₄ |
分子量 |
223.64 |
同義語 |
Glu-P-2-13C3; Pyrido[3’,2’:4,5]imidazo[1,2-a]pyridin-2-amine-13C3; Dipyrido[1,2-a:3’,2’-d]imidazol-2-amine-13C3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



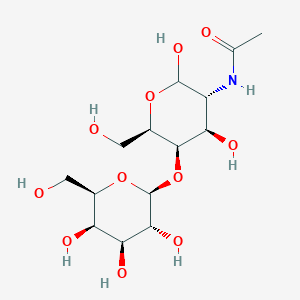
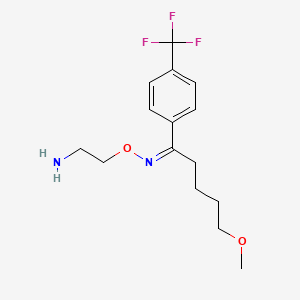
![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)
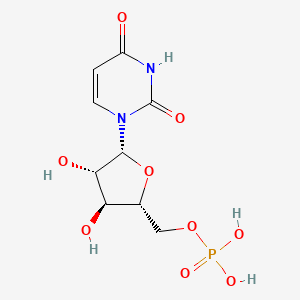
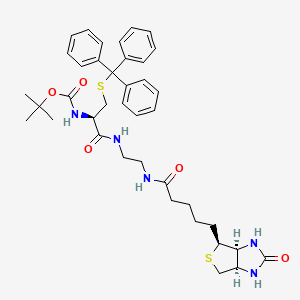
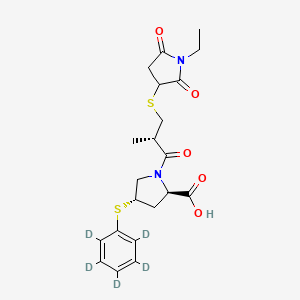
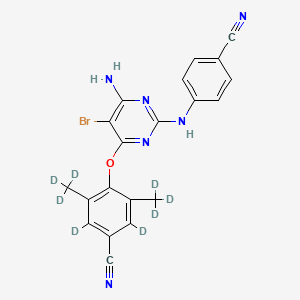


![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)